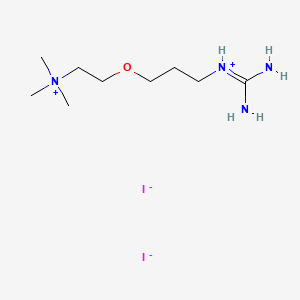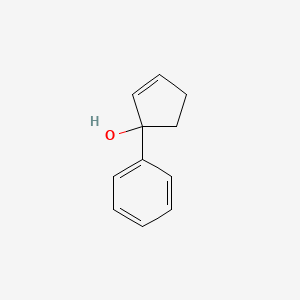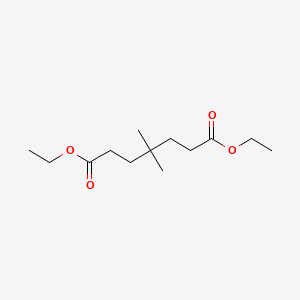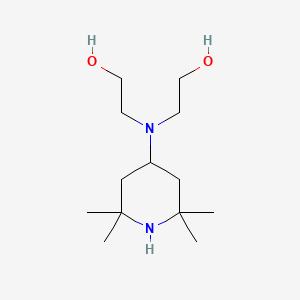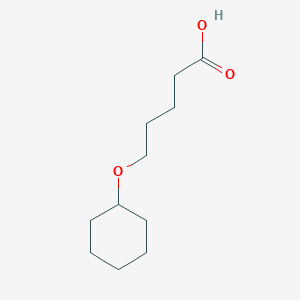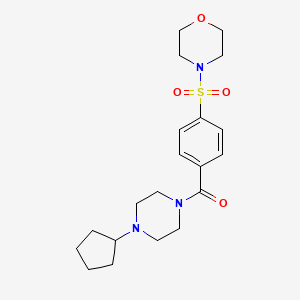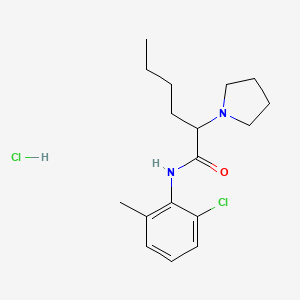
6'-Chloro-2-pyrrolidinyl-o-hexanotoluidide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical structure allows it to interact with specific molecular targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methyl aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then reacted with hexanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological responses. The exact mechanism of action depends on the specific application and the molecular pathways involved. For example, in cancer research, it may inhibit certain kinases, thereby blocking cell proliferation .
相似化合物的比较
Similar Compounds
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Known for its potent antitumor activity.
2-amino-N-(2-chloro-6-methyl-phenyl)thiazole-5-carboxamide: Another compound with similar structural features and biological activities.
Uniqueness
N-(2-chloro-6-methyl-phenyl)-2-pyrrolidin-1-yl-hexanamide hydrochloride stands out due to its unique combination of a pyrrolidine ring and a hexanamide chain, which imparts specific chemical and biological properties
属性
CAS 编号 |
78265-91-5 |
|---|---|
分子式 |
C17H26Cl2N2O |
分子量 |
345.3 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylhexanamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O.ClH/c1-3-4-10-15(20-11-5-6-12-20)17(21)19-16-13(2)8-7-9-14(16)18;/h7-9,15H,3-6,10-12H2,1-2H3,(H,19,21);1H |
InChI 键 |
VBQXRPCRKFUHOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
